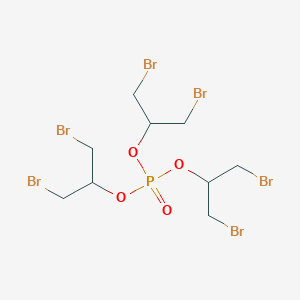
tris(1,3-dibromopropan-2-yl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tris(1,3-dibromopropan-2-yl) phosphate is a chemical compound with the molecular formula C9H15Br6O4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high bromine content, which imparts unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(1,3-dibromopropan-2-yl) phosphate typically involves the reaction of phosphorus oxychloride with 1-bromo-2-bromoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3HOCH2CHBr2→P(OCH2CHBr2)3+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
tris(1,3-dibromopropan-2-yl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include substituted phosphates with various functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents used.
Hydrolysis: Products include phosphoric acid derivatives and brominated alcohols.
科学的研究の応用
tris(1,3-dibromopropan-2-yl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in various industrial processes.
作用機序
The mechanism of action of tris(1,3-dibromopropan-2-yl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
Tris(2-bromoethyl)phosphate: Similar in structure but with different bromine positioning.
Tris(1,3-dibromopropan-2-yl)phosphate: Another brominated phosphate with different alkyl chain lengths.
Tris(2-chloroethyl)phosphate: Contains chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
tris(1,3-dibromopropan-2-yl) phosphate is unique due to its specific bromine arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.
特性
CAS番号 |
18713-51-4 |
|---|---|
分子式 |
C9H15Br6O4P |
分子量 |
697.6 g/mol |
IUPAC名 |
tris(1,3-dibromopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |
InChIキー |
RZEYUZWXPABTCN-UHFFFAOYSA-N |
SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
正規SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
Key on ui other cas no. |
18713-51-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















